molecular formula C13H18O2 B8013358 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol

3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol

Cat. No.: B8013358
M. Wt: 206.28 g/mol
InChI Key: FIDMAHMELIXBEP-UHFFFAOYSA-N
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Description

3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The cyclopropylmethoxy group is then attached to the phenyl ring through an etherification reaction.

    Formation of the Propanol Chain: The final step involves the addition of a propanol chain to the phenyl ring, which can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxyacetophenone.

    Reduction: Formation of cyclopropylmethoxyphenylpropan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s ability to interact with biological membranes, while the phenyl ring and propanol chain contribute to its overall pharmacokinetic properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with dimethoxy groups instead of a cyclopropylmethoxy group.

    3-(3-Methoxyphenyl)propan-1-ol: Contains a single methoxy group on the phenyl ring.

    3-(4-Methoxyphenyl)propan-1-ol: Methoxy group positioned at the para position on the phenyl ring.

Uniqueness

3-(3-(Cyclopropylmethoxy)phenyl)propan-1-ol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-[3-(cyclopropylmethoxy)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-8-2-4-11-3-1-5-13(9-11)15-10-12-6-7-12/h1,3,5,9,12,14H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDMAHMELIXBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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